Curcumin β-D-Glucuronide Triacetate Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

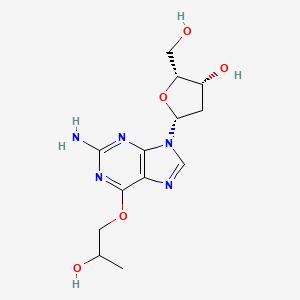

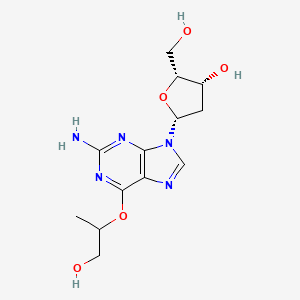

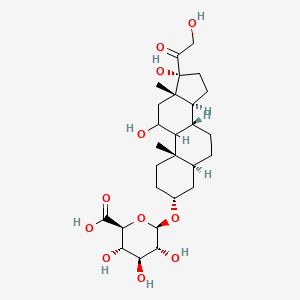

Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a polyphenol derived from the rhizome of the naturally occurring plant Curcuma longa . Curcumin has various pharmacological actions such as antioxidant and anti-inflammatory effects .

Synthesis Analysis

The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves the conjugation of curcumin when it passes through the intestinal wall . This process was observed in rats when they were orally administered highly bioavailable curcumin .Molecular Structure Analysis

The molecular structure of Curcumin β-D-Glucuronide Triacetate Methyl Ester is a conjugated form of curcumin . This conjugation occurs when curcumin passes through the intestinal wall .Chemical Reactions Analysis

The chemical reactions involved in the formation of Curcumin β-D-Glucuronide Triacetate Methyl Ester include the conjugation of curcumin when it passes through the intestinal wall . This results in the formation of curcumin β-D-glucuronide (curcumin monoglucuronide, CMG), an internal metabolite .Applications De Recherche Scientifique

Anticarcinogenic Activity

Curcumin, a major component of Curcuma species, displays significant anticarcinogenic activity. This is evidenced by its capacity to inhibit colon tumor initiation and skin tumor promotion. It achieves this through various mechanisms including the inhibition of reactive oxygen-generating enzymes, protein kinases, and the activation of NFκB. Curcumin undergoes biotransformation, leading to various metabolites including curcumin-glucuronide, which suggests its involvement in suppressing tumor promotion (Lin, Pan, & Lin-Shiau, 2000).

Enhancement of Solubility and Stability

Curcumin's solubility and stability, critical factors for its therapeutic potential, can be enhanced by binding with β-Lactoglobulin (βLG). The complex formation of curcumin with βLG significantly enhances its stability in solution, suggesting the potential of βLG as a carrier molecule for curcumin (Sneharani, Karakkat, Singh, & Rao, 2010).

Implications in Diabetes Management

Curcumin derivatives exhibit inhibitory properties against α-amylase and α-glucosidase, enzymes important in managing postprandial hyperglycemia in diabetes. These derivatives also show notable antioxidant activities, indicating their potential as anti-diabetic drugs (Yousefi et al., 2015).

Metabolic Pathway and COX-2 Expression Inhibition

Metabolism studies reveal that curcumin metabolites like curcumin glucuronide and curcumin sulfate have reduced capacity to inhibit COX-2 expression, which is crucial for its chemopreventive properties. This suggests that the gastrointestinal tract might be more exposed to unmetabolized curcumin, supporting its evaluation as a colorectal cancer chemopreventive agent (Ireson et al., 2001).

Antioxidant and Epigenetic Effects

Despite low bioavailability, oral administration of curcumin can elicit antioxidant and epigenetic effects. This is demonstrated by the altered expression of certain antioxidant and epigenetic genes upon curcumin administration, although curcumin levels in plasma were mostly undetectable, with only its glucuronide metabolite being observed (Cheng et al., 2019).

Oxidative Metabolism in Leukocytes

Curcumin-glucuronide undergoes oxidative transformation by enzymes like horseradish peroxidase and myeloperoxidase in human leukocytes. This indicates that the glucuronide form of curcumin is not inert and can be involved in further enzymatic and non-enzymatic metabolism, presenting a novel metabolic pathway (Luis et al., 2017).

Bioavailability Challenges

Curcumin has poor bioavailability due to rapid metabolism and systemic elimination. Approaches like the use of adjuvants, liposomal curcumin, nanoparticles, and structural analogues are being investigated to enhance its bioavailability, which is critical for its therapeutic efficacy against various diseases (Anand, Kunnumakkara, Newman, & Aggarwal, 2007).

Orientations Futures

Propriétés

Numéro CAS |

1529769-81-0 |

|---|---|

Nom du produit |

Curcumin β-D-Glucuronide Triacetate Methyl Ester |

Formule moléculaire |

C₃₄H₃₆O₁₅ |

Poids moléculaire |

684.64 |

Synonymes |

4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)